3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a heterocyclic system widely utilized in medicinal chemistry due to its structural similarity to psoralen and its versatility in targeting diverse biological pathways, including antiviral and antitumor activities . The compound features:
- 6-ethyl group: Modifies steric and electronic properties of the core structure.
- 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio) substituent: Introduces a sulfur-linked aromatic ketone moiety, which may influence hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
6-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-10-22-19(24)16-11-15(5-2)27-18(16)21-20(22)26-12-17(23)13-6-8-14(25-3)9-7-13/h4,6-9,11H,1,5,10,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBGDKQNQTFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the class of thienopyrimidines, which has garnered attention due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and results from various studies.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 400.51 g/mol |
| IUPAC Name | 6-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| CAS Number | 421577-91-5 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes and receptors, influencing various cellular processes. The compound's thienopyrimidine structure allows it to participate in diverse chemical reactions, such as oxidation and reduction, which can enhance its biological efficacy.
Antimicrobial Properties
Several studies have explored the antimicrobial potential of thienopyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Research has indicated that thienopyrimidine derivatives exhibit anticancer properties through various mechanisms, including:
- Inhibition of Cell Proliferation: Studies have shown that these compounds can inhibit the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways: The compound may influence key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of thienopyrimidine derivatives. They may exert protective effects against neurodegenerative diseases by modulating cholinergic activity and reducing oxidative stress. This is particularly relevant in the context of Alzheimer's disease, where compounds that inhibit acetylcholinesterase (AChE) are sought after .
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anticancer Research:
- Neuroprotection Studies:
Scientific Research Applications
Applications in Scientific Research
The applications of 3-allyl-6-ethyl derivatives are diverse, spanning several fields:
Medicinal Chemistry
- Antitumor Activity : Research indicates that thienopyrimidine derivatives exhibit significant antitumor effects by interacting with specific cellular pathways and inhibiting tumor growth.
- Anticonvulsant Properties : The compound has been studied for its potential in treating neurological disorders by modulating the activity of neurotransmitter receptors, particularly the 5-HT(1A) receptor.
Biological Studies
- Receptor Interaction : The compound's mechanism of action involves its interaction with various receptors in the central nervous system, which is crucial for developing drugs targeting neurological conditions.
- Enzymatic Inhibition : It may inhibit certain enzymes involved in disease pathways, offering therapeutic potential against various conditions.
Chemical Research
- Building Block for Synthesis : Used as a precursor for synthesizing more complex molecules in organic chemistry.
- Material Science : Investigated for applications in developing new materials due to its unique chemical properties.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the efficacy of this compound:
-
Anticancer Studies :
- A study demonstrated that derivatives of thienopyrimidine exhibited cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy.
-
Neuropharmacological Research :
- Investigations into the interaction of this compound with serotonin receptors revealed potential applications in treating anxiety and depression disorders.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their modifications are summarized below:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with nitro (2d) or chloro-fluorobenzyl () substituents, affecting charge distribution and binding affinity.
- Linker Flexibility : The thioether linker in the target compound may confer greater conformational flexibility compared to rigid spacers like oxadiazoles in VEGFR-2 inhibitors .
Physicochemical Properties
Limited data for the target compound exist, but trends in analogues suggest:
- Melting Points : Pyrimidin-4(3H)-one derivatives with nitro groups (e.g., 2d: 227–228°C) exhibit higher melting points than methoxy-substituted analogues due to stronger intermolecular interactions .
- Lipophilicity : The chloro-fluorobenzyl group in ’s compound increases LogP (4.62), whereas the target compound’s methoxyphenyl group may reduce LogP, enhancing solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
